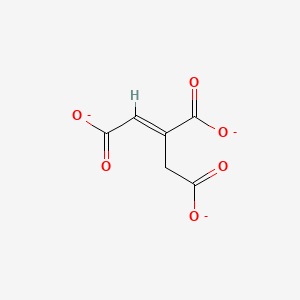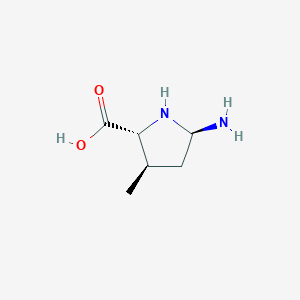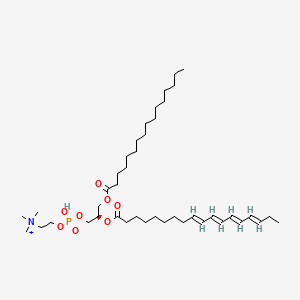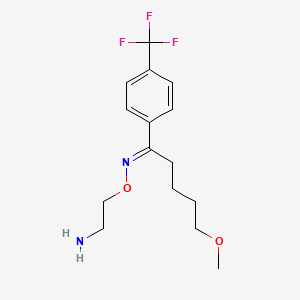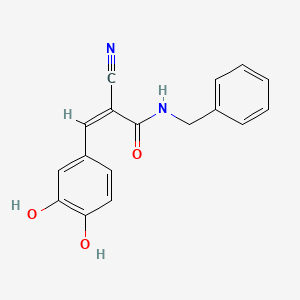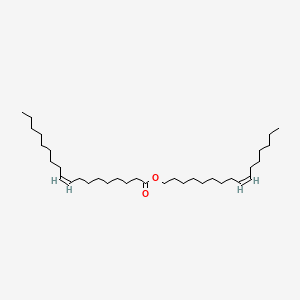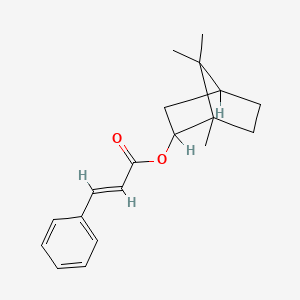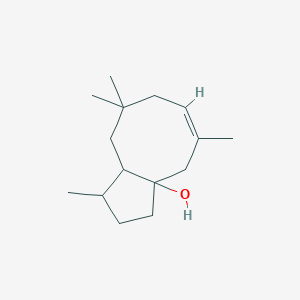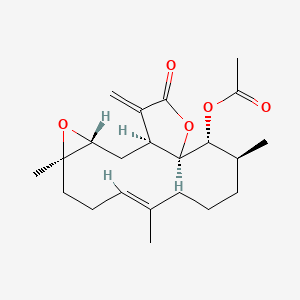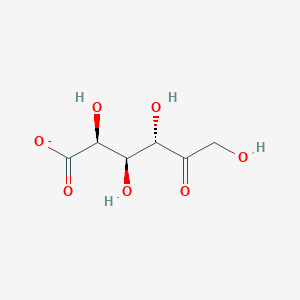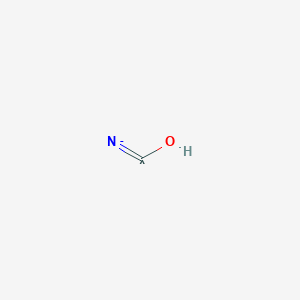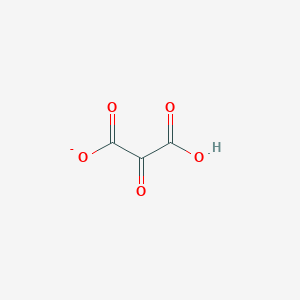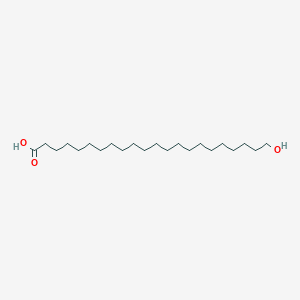
22-羟基二十二碳酸
描述
22-Hydroxydocosanoic acid (22-HDCA) is a naturally occurring fatty acid found in human and animal tissues. It is a member of the docosanoic acid family, and is a precursor to the synthesis of other long-chain fatty acids. 22-HDCA plays an important role in the regulation of metabolism and has been studied for its potential applications in the fields of biochemistry and physiology.
科学研究应用
生物化学研究
22-羟基二十二碳酸: 用于生物化学研究长链 ω-羟基脂肪酸。 它在分析方法中用作内标,有助于对生物样本中类似化合物的定量和表征 。它的作用对于理解 ω-羟基脂肪酸在生物体中的生化途径和功能至关重要。
医学
在医学研究中,22-羟基二十二碳酸正在探索其潜在的治疗应用。 虽然具体的药物用途仍在研究中,但其作为长链脂肪酸的特性可能对开发治疗代谢紊乱或作为药物递送系统的载体分子具有重要意义 .
药理学
药理学研究涉及22-羟基二十二碳酸以检查其对生物系统的影响。 作为一种合成的 ω-羟基脂肪酸,它可用于创建能够调节脂类相关过程的类似物或衍生物,这对于开发新的药理学药物至关重要 .
化妆品
在化妆品行业,22-羟基二十二碳酸可以被掺入用于护肤品的配方中。 其脂类结构可能有助于保湿效果并作为一种润肤剂,改善产品的质地和皮肤触感 .
营养
营养研究可能会调查22-羟基二十二碳酸作为一种膳食脂肪酸。 它对健康、代谢的影响及其在各种生理功能中的作用可以提供见解,了解这种脂肪酸如何促进营养健康 .
工业应用
22-羟基二十二碳酸: 在工业环境中具有潜在的应用,尤其是在生物聚合物和水凝胶的生产中。 其特性可以被用来改善制造中使用的材料的特性,或者作为工业生化过程中的一个组成部分 .
作用机制
Target of Action
It is used in studies related to long-chain ω-hydroxy fatty acids , suggesting that it may interact with enzymes or receptors involved in fatty acid metabolism.
Mode of Action
As an ω-hydroxy fatty acid, it may interact with its targets through hydrophobic interactions and hydrogen bonding, given its long hydrocarbon chain and hydroxyl group .
Pharmacokinetics
It is soluble in ethanol with warming , which suggests that it may have good bioavailability when administered orally or topically.
Action Environment
The action, efficacy, and stability of 22-Hydroxydocosanoic acid may be influenced by environmental factors such as temperature, pH, and the presence of other molecules. For instance, its solubility in ethanol suggests that it may be more effective in environments with similar polarity .
生化分析
Biochemical Properties
22-Hydroxydocosanoic acid plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes and proteins involved in fatty acid metabolism. One of the key enzymes it interacts with is fatty acid hydroxylase, which catalyzes the hydroxylation of docosanoic acid to produce 22-Hydroxydocosanoic acid . This interaction is essential for the formation of omega-hydroxy fatty acids, which are important components of cellular membranes and signaling molecules.
Cellular Effects
22-Hydroxydocosanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . By activating PPARs, 22-Hydroxydocosanoic acid can influence the expression of genes involved in fatty acid oxidation, lipid storage, and inflammatory responses.
Molecular Mechanism
At the molecular level, 22-Hydroxydocosanoic acid exerts its effects through binding interactions with specific biomolecules. It can act as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression . Additionally, 22-Hydroxydocosanoic acid can inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase, thereby regulating fatty acid synthesis and oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 22-Hydroxydocosanoic acid can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that 22-Hydroxydocosanoic acid can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression
Dosage Effects in Animal Models
The effects of 22-Hydroxydocosanoic acid in animal models are dose-dependent. At low doses, it has been shown to have beneficial effects on lipid metabolism and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and alterations in lipid homeostasis . These findings highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential adverse effects at higher concentrations.
Metabolic Pathways
22-Hydroxydocosanoic acid is involved in several metabolic pathways, including the omega-hydroxylation of long-chain fatty acids . It is metabolized by enzymes such as fatty acid hydroxylase and cytochrome P450 enzymes, which catalyze the hydroxylation of docosanoic acid to produce 22-Hydroxydocosanoic acid . This compound can also undergo further metabolism to produce shorter-chain fatty acids and other metabolites involved in lipid signaling and energy production .
Transport and Distribution
Within cells and tissues, 22-Hydroxydocosanoic acid is transported and distributed by specific transporters and binding proteins . It can be incorporated into cellular membranes, where it plays a role in maintaining membrane fluidity and integrity . Additionally, 22-Hydroxydocosanoic acid can be transported to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it participates in lipid metabolism and signaling .
Subcellular Localization
22-Hydroxydocosanoic acid is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Within these compartments, 22-Hydroxydocosanoic acid can exert its effects on lipid metabolism, energy production, and cellular signaling .
属性
IUPAC Name |
22-hydroxydocosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h23H,1-21H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVZXPSTLXWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCC(=O)O)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415255 | |
| Record name | 22-hydroxydocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506-45-6 | |
| Record name | 22-hydroxydocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

